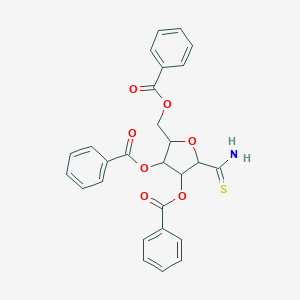

(3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate

Vue d'ensemble

Description

(3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate is a complex organic compound with the molecular formula C27H23NO7S and a molecular weight of 505.5 g/mol. This compound is characterized by its unique structure, which includes multiple benzoyloxy groups and a carbamothioyl group attached to an oxolane ring.

Analyse Des Réactions Chimiques

(3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate can undergo several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups, often facilitated by catalysts or specific reaction conditions.

Applications De Recherche Scientifique

Overview

(3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate is a complex organic compound with the molecular formula and a molecular weight of 505.5 g/mol. This compound features multiple functional groups, which contribute to its diverse applications in scientific research and industry.

Scientific Research Applications

1. Organic Synthesis

The compound is utilized as a reagent in organic synthesis, particularly in the formation of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized using agents like potassium permanganate or reduced with lithium aluminum hydride.

2. Biochemical Research

Due to its structural characteristics, this compound is a subject of interest in biochemical studies. It is investigated for its interactions with enzymes and metabolic pathways, which could lead to insights into enzyme mechanisms and potential therapeutic applications.

3. Pharmaceutical Development

This compound may serve as a precursor for the development of pharmaceutical agents. Its ability to modulate biochemical pathways makes it a candidate for drug design, particularly in targeting specific diseases or conditions through enzyme inhibition or activation.

4. Material Science

In industrial applications, this compound is employed in the production of specialty chemicals and materials. Its properties can be harnessed to create advanced materials with desirable characteristics for various applications.

Mécanisme D'action

The mechanism of action of (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve complex binding interactions and conformational changes in the target molecules .

Comparaison Avec Des Composés Similaires

(3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate can be compared with other similar compounds, such as:

- 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allonthioamide

- Tri-O-benzoyl-D-2,5-anhydro-allonothioic acid amide These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and applications .

Activité Biologique

(3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

The compound has the following chemical properties:

- IUPAC Name : this compound

- CAS Number : 7392-74-7

- Molecular Formula : C27H22O8

- Molecular Weight : 474.47 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound is believed to modulate various biochemical pathways through complex binding interactions, potentially influencing cellular processes such as apoptosis and cell cycle regulation.

Interaction with Enzymes

Research indicates that this compound may inhibit certain enzyme activities, notably those involved in metabolic pathways. For instance, it has been shown to affect tyrosinase activity, which is crucial in melanin synthesis:

Anticancer Potential

Several studies have evaluated the anticancer properties of this compound. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines.

- Cytotoxicity in Cancer Cell Lines

- Mechanisms of Action in Cancer Cells

Antimicrobial Activity

Research has also suggested potential antimicrobial properties of the compound. Its structure allows it to interact with microbial enzymes, leading to inhibition of growth.

Study 1: Tyrosinase Inhibition

A detailed investigation into the tyrosinase inhibitory activity revealed that analogs of this compound showed varying degrees of efficacy in inhibiting melanin production:

| Analog | IC50 Value (µM) | Notes |

|---|---|---|

| Analog 1 | 17.62 | Moderate inhibition |

| Analog 2 | 24.09 | Comparable to kojic acid |

| Analog 3 | 1.12 | Strongest inhibitor |

This study highlights the potential for developing skin-lightening agents based on this compound's structure .

Study 2: Anticancer Efficacy

In another study assessing its anticancer properties, the compound demonstrated significant cytotoxicity across multiple cancer cell lines:

| Cell Line | LC50 Value (nM) | Response to Treatment |

|---|---|---|

| U87 | 200 | High sensitivity |

| SK | >300 | Lower sensitivity |

These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics .

Propriétés

IUPAC Name |

(3,4-dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23NO7S/c28-24(36)23-22(35-27(31)19-14-8-3-9-15-19)21(34-26(30)18-12-6-2-7-13-18)20(33-23)16-32-25(29)17-10-4-1-5-11-17/h1-15,20-23H,16H2,(H2,28,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTMVNDDGTXBJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)C(=S)N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408604 | |

| Record name | (3,4-dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57944-10-2 | |

| Record name | NSC326395 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,4-dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.